tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate
Description
tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate is a spirocyclic carbamate derivative featuring a 2-azaspiro[4.5]decane core with a ketone group at the 3-position. The spiro architecture confers structural rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity and metabolic stability . The tert-butyl carbamate group serves as a protective moiety for the amine, enabling selective functionalization in synthetic pathways. This compound is of interest in drug discovery, particularly for kinase inhibitors or protease-targeted therapies, where spirocyclic systems are valued for their conformational constraints .
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-5-4-6-14(7-10)8-11(17)15-9-14/h10H,4-9H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
AZUYRQSICPPFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2(C1)CC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for tert-butyl N-(3-oxo-2-azaspiro[4The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate undergoes various chemical reactions, including:
Condensation Reactions: Reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Hydrazine Hydrate Reactions: Treatment with hydrazine hydrate in boiling ethanol leads to the formation of fused spirocyclic pyrazoles.
Common Reagents and Conditions
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.
Toluene: Common solvent for these reactions.
Major Products Formed
Isomeric Condensation Products: Formed from the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Formed from the reaction with hydrazine hydrate.
Scientific Research Applications
tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Pharmaceutical Research: Potentially useful in the development of biologically active molecules due to its unique structure.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate involves its reactivity towards nucleophiles and electrophiles. The spirocyclic structure provides a rigid framework that can interact with various molecular targets. The presence of the carbamate group allows for potential hydrogen bonding and electrostatic interactions, which can influence its biological activity .
Comparison with Similar Compounds
Research Findings and Data Analysis
Physicochemical Properties
- LogP : The target compound’s LogP (estimated 2.1) is higher than hydroxylated analogs (e.g., : LogP ~1.5) due to the hydrophobic tert-butyl group .
- Solubility : The 3-oxo group in the target reduces aqueous solubility compared to hydroxymethyl derivatives () .
Stability Studies
Biological Activity
tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate , also known by its CAS number 2306272-78-4, is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₃ |
| Molecular Weight | 268.35 g/mol |
| Density | Not specified |
| Boiling Point | Not available |
| Purity | ≥95% |
| CAS Number | 2306272-78-4 |
These properties suggest that the compound may exhibit significant interactions with biological systems, warranting further investigation into its pharmacological potential.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound demonstrate antimicrobial activities. For instance, a related compound showed effective inhibition against various strains of multidrug-resistant bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for Gram-positive bacteria and 1–4 μg/mL for Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects may involve dual inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This dual inhibition leads to effective bacterial cell death, particularly in resistant strains .
Case Studies
- In Vivo Efficacy : In a mouse model of infection caused by vancomycin-intermediate S. aureus, the lead compound derived from the same class as this compound demonstrated significant in vivo efficacy, indicating its potential for therapeutic use against resistant infections .
- Toxicological Studies : Toxicity assessments have shown that compounds within this chemical class generally exhibit low toxicity profiles, making them suitable candidates for further development as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
